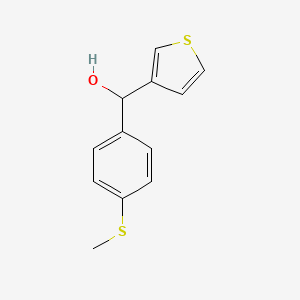

4-Methylthiophenyl-(3-thienyl)methanol

Description

4-Methylthiophenyl-(3-thienyl)methanol is a thiophene-derived aromatic alcohol featuring a central methanol group attached to a 4-methylthiophenyl moiety and a 3-thienyl substituent. The compound’s unique electronic and steric properties arise from the conjugation of thiophene rings and the electron-donating methyl group, making it a candidate for further exploration in drug discovery and functional materials .

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS2/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZLSTHJYKLNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiophenyl-(3-thienyl)methanol typically involves the reaction of 4-methylthiophenol with 3-thiophenecarboxaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiolate anion formed from 4-methylthiophenol attacks the carbonyl carbon of 3-thiophenecarboxaldehyde, followed by protonation to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methylthiophenyl-(3-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: 4-Methylthiophenyl-(3-thienyl)carboxylic acid

Reduction: 4-Methylthiophenyl-(3-thienyl)methanethiol

Substitution: Halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

4-Methylthiophenyl-(3-thienyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 4-Methylthiophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to its observed antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Di(3-thienyl)methanol

Structure: Di(3-thienyl)methanol consists of two 3-thienyl groups attached to a central methanol group. Synthesis: Prepared via nucleophilic substitution and purification via column chromatography (yield: 85%) . Biological Activity:

- Exhibits potent anticancer activity against T98G brain cancer cells (IC₅₀: ~20 µg/mL).

- Induces concentration-dependent cytotoxicity in cancer cells while showing lower toxicity in normal HEK cells . Key Differences:

- Lacks the 4-methylthiophenyl group, reducing steric bulk compared to the target compound.

- Higher aqueous solubility due to smaller molecular size (C₈H₈OS₂ vs. C₁₂H₁₂OS₂ for the target compound).

(2,4-Dimethylthiophen-3-yl)methanol

Structure : Features a 3-thienyl ring with methyl groups at positions 2 and 3.

Physicochemical Properties :

- Molecular weight: 142.22 g/mol (C₇H₁₀OS).

- Crystallizes in chloroform/hexane, indicating moderate polarity . Applications: Used in organic synthesis for functionalized polydiacetylenes and nonlinear optical materials . Key Differences:

- Methyl groups at positions 2 and 4 may hinder electrophilic substitution reactions.

[4-(1,3-Thiazol-2-yl)phenyl]methanol

Structure: Combines a phenyl ring with a thiazole substituent and a methanol group. Biological Relevance: Thiazole moieties are associated with antimicrobial and anticancer activity. Molecular Weight: 191.25 g/mol (C₁₀H₉NOS) . Key Differences:

- Replacement of thiophene with thiazole introduces nitrogen, altering electronic properties and hydrogen-bonding capacity.

Research Findings and Implications

- Anticancer Activity: Di(3-thienyl)methanol demonstrates significant growth inhibition in brain cancer cells, suggesting that the target compound’s additional methyl and phenyl groups could enhance lipid solubility and tumor penetration .

- Synthetic Challenges: The steric hindrance from the 4-methylthiophenyl group in the target compound may necessitate optimized reaction conditions (e.g., lower temperatures or bulkier catalysts) compared to simpler thiophene methanols .

- Electronic Effects : The 3-thienyl group’s electron-rich nature may improve coordination with metal catalysts, as seen in iron(II) spin-crossover complexes .

Biological Activity

4-Methylthiophenyl-(3-thienyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methylthiophenyl group and a thienyl moiety. The presence of sulfur in the thiophene rings contributes to its chemical properties and biological interactions.

- Chemical Formula : C11H12OS2

- Molecular Weight : 224.34 g/mol

- CAS Number : 213261-59-7

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 25 µg/mL |

| Thiophene derivative A | E. coli | 15 µg/mL |

| Thiophene derivative B | Pseudomonas aeruginosa | 30 µg/mL |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. The compound's thiophene rings can participate in electron transfer processes, potentially leading to reactive oxygen species (ROS) generation, which is known to induce apoptosis in cancer cells .

Proposed Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cell signaling pathways.

- DNA Interaction : The ability to intercalate with DNA could disrupt replication processes in cancer cells.

- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Q & A

Q. What are the established synthetic routes for 4-Methylthiophenyl-(3-thienyl)methanol, and how is its purity validated?

The compound is typically synthesized via nucleophilic addition of 3-thienyllithium to 4-methylthiophenyl ketone, followed by reduction using sodium borohydride (NaBH₄). Structural confirmation is achieved through - and -NMR spectroscopy, with key signals at δ 1.5–2.0 ppm (methyl group), δ 6.5–7.5 ppm (thiophene and aromatic protons), and δ 65–70 ppm (methanol carbon). Purity is validated via HPLC (≥95%) and elemental analysis (C, H, S) .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

this compound exhibits anticancer activity, particularly against glioblastoma (T98G cells), with IC₅₀ values ranging from 10–50 µM. Standard assays include:

- MTT assay for cytotoxicity.

- Flow cytometry to assess apoptosis (Annexin V/PI staining).

- HEK cell line for normal cell toxicity comparison .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound's bioactivity and selectivity?

Structure-Activity Relationship (SAR) studies reveal:

- Methyl group on thiophene : Enhances lipophilicity, improving blood-brain barrier penetration.

- Hydroxyl group position : Direct attachment to the central carbon optimizes hydrogen bonding with cellular targets.

- Thiophene vs. phenyl rings : Thiophene improves electron-rich interactions with kinase domains. Computational docking (e.g., AutoDock Vina) supports these findings .

Q. What advanced analytical techniques resolve contradictions in reported cytotoxicity data?

Discrepancies in IC₅₀ values across studies may arise from:

Q. How can researchers design experiments to assess the compound's neurotoxicity and environmental impact?

Q. What strategies improve the compound's solubility and bioavailability for in vivo studies?

Q. Are there synergistic effects when combining this compound with existing anticancer agents?

Preliminary data show synergy with temozolomide (DNA alkylator) in glioblastoma models. Mechanistic studies (e.g., RNA-seq) identify upregulated pro-apoptotic pathways (e.g., BAX/BCL-2 ratio). Dose-response matrices (Chou-Talalay method) quantify synergy (CI <1) .

Methodological Guidance

Q. How should researchers address batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.